REACTION_CXSMILES
|
C(OC(=O)N([C@@H]1CCN(C2C([Cl:20])=C(NCCC3C=CC=CC=3)N=NC=2)C1)C)(C)(C)C.[Cl:31][C:32]1[C:33](N2CC[C@@H](N(C)C(=O)OC(C)(C)C)C2)=[CH:34][N:35]=[N:36][C:37]=1[Cl:38].C1(CCN)C=CC=CC=1>>[Cl:38][C:37]1[N:36]=[N:35][CH:34]=[C:33]([Cl:20])[C:32]=1[Cl:31]
|
Name
|
(R)-tert-butyl1-(5-chloro-6-(phenethylamino)pyridazin-4-yl)pyrrolidin-3-yl(methyl)-carbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)[C@H]1CN(CC1)C1=CN=NC(=C1Cl)NCCC1=CC=CC=C1)=O
|
Name
|
(R)-tert-butyl 1-(5,6-dichloropyridazin-4-yl)pyrrolidin-3-yl(methyl)carbamate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CN=NC1Cl)N1C[C@@H](CC1)N(C(OC(C)(C)C)=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150° C. for 40 min in microwave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (MeOH/DCM=1/50
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC=C(C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 295 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |